2-Pyrrolylboronic acid

CAS No.: 763120-43-0

Cat. No.: VC3723499

Molecular Formula: C4H6BNO2

Molecular Weight: 110.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763120-43-0 |

|---|---|

| Molecular Formula | C4H6BNO2 |

| Molecular Weight | 110.91 g/mol |

| IUPAC Name | 1H-pyrrol-2-ylboronic acid |

| Standard InChI | InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H |

| Standard InChI Key | WADSQZHEAXPENM-UHFFFAOYSA-N |

| SMILES | B(C1=CC=CN1)(O)O |

| Canonical SMILES | B(C1=CC=CN1)(O)O |

Introduction

Chemical Identity and Structure

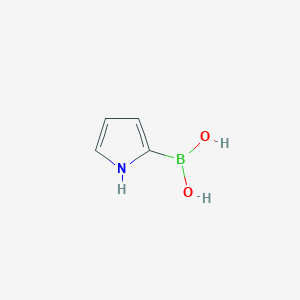

2-Pyrrolylboronic acid, also known as pyrrole-2-boronic acid or 1H-pyrrol-2-ylboronic acid, is a heterocyclic compound with the molecular formula C₄H₆BNO₂ and a molecular weight of 110.91 g/mol . The structure consists of a five-membered pyrrole ring with a nitrogen atom and a boronic acid group (-B(OH)₂) attached at the carbon adjacent to the nitrogen (the 2-position).

The Chemical Abstracts Service (CAS) registry number for 2-pyrrolylboronic acid is 763120-43-0, which provides a unique identifier for the compound in chemical databases and literature . Several synonyms exist for this compound, including:

-

Pyrrole-2-boronic acid

-

1H-pyrrol-2-ylboronic acid

-

1H-pyrrol-2-yl-2-boronic acid

The unprotected 2-pyrrolylboronic acid contains a reactive N-H group on the pyrrole ring, which often necessitates the use of various protecting groups for synthetic applications. Common protected derivatives include 1-Boc-pyrrole-2-boronic acid (CAS: 135884-31-0), which features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom , and 1-(phenylsulfonyl)pyrrole-2-boronic acid, which utilizes a phenylsulfonyl protecting group .

Physical and Chemical Properties

2-Pyrrolylboronic acid exhibits specific physical and chemical properties that influence its handling, storage, and application in synthetic chemistry. Understanding these properties is essential for researchers working with this compound.

Table 1: Physical Properties of 2-Pyrrolylboronic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₆BNO₂ | |

| Molecular Weight | 110.91 g/mol | |

| Boiling Point | 356.0±34.0 °C (Predicted) | |

| Density | 1.28±0.1 g/cm³ (Predicted) | |

| pKa | 8.85±0.53 (Predicted) |

2-Pyrrolylboronic acid appears as a solid at room temperature, though its exact physical appearance may vary depending on purity and crystalline form. The compound possesses an acidic character due to its boronic acid functionality, with a predicted pKa value of 8.85±0.53 . This acidic nature influences its reactivity, particularly in cross-coupling reactions where it forms boronate complexes with bases.

From a chemical perspective, 2-pyrrolylboronic acid contains both a Lewis acidic boron center and a nucleophilic pyrrole ring, creating a dual reactivity profile that can be exploited in various synthetic transformations. The electron-rich pyrrole ring can participate in electrophilic aromatic substitution reactions, while the boronic acid group enables nucleophilic reactions, particularly in transition metal-catalyzed coupling processes.

Stability is a significant concern with 2-pyrrolylboronic acid. The unprotected form is generally less stable than its protected derivatives due to the reactive N-H group of the pyrrole ring. This instability manifests primarily through protodeboronation (loss of the boronic acid group) and oxidation processes. For this reason, special storage conditions are required to maintain compound integrity over time.

Synthesis Methods

The choice of synthetic method typically depends on the intended application, required scale, and the specific reactivity profile desired for subsequent transformations. Protected forms are often preferred for synthetic applications due to their enhanced stability and handling characteristics.

Applications in Organic Synthesis

2-Pyrrolylboronic acid serves as a versatile building block in organic synthesis, with applications spanning pharmaceutical development, natural product synthesis, and materials science. The primary utility of this compound lies in its ability to participate in carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling processes.

The Suzuki-Miyaura coupling reaction represents the most important application of 2-pyrrolylboronic acid and its derivatives. This reaction enables the synthesis of 2-arylpyrroles, which are prevalent structural motifs in numerous natural products, pharmaceuticals, and functional materials . The coupling typically involves reaction of 2-pyrrolylboronic acid or its protected forms with aryl or vinyl halides in the presence of a palladium catalyst and suitable base.

Research has demonstrated that protected forms of 2-pyrrolylboronic acid, such as 1-(phenylsulfonyl)pyrrole-2-boronic acid, couple efficiently with aryl bromides and iodides under Suzuki conditions . These reactions proceed smoothly to afford 2-aryl-1-(phenylsulfonyl)pyrroles, which can subsequently undergo deprotection to yield 2-arylpyrroles. This methodology provides synthetic chemists with valuable tools for constructing complex molecular architectures with precise control over substitution patterns.

Beyond Suzuki coupling, 2-pyrrolylboronic acid finds applications in other transformations such as Chan-Lam coupling for C-O and C-N bond formation, rhodium-catalyzed conjugate addition reactions, and the construction of heterobiaryl systems. In medicinal chemistry, pyrrole-containing structures are found in numerous bioactive compounds and pharmaceuticals, making 2-pyrrolylboronic acid a valuable synthetic intermediate for drug discovery efforts.

The development of stabilized forms, such as the MIDA boronate ester of N-Boc-pyrrole-2-boronic acid, has further expanded the practical utility of this compound in synthesis . These stabilized derivatives enable more controlled release of the active boronic acid species during reactions, allowing for milder conditions and improved compatibility with sensitive functional groups.

Table 3: Applications of 2-Pyrrolylboronic Acid in Organic Synthesis

When handling 2-pyrrolylboronic acid, researchers should wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and laboratory coats. Work should be conducted in well-ventilated areas, preferably under a fume hood, to minimize exposure to dust or vapors. Standard laboratory safety practices for handling chemicals should be followed, including avoiding contact with skin and eyes, washing hands thoroughly after handling, and maintaining good laboratory hygiene.

Protected derivatives of 2-pyrrolylboronic acid, such as 1-Boc-pyrrole-2-boronic acid, are also commercially available and often preferred for synthetic applications due to their enhanced stability. Fisher Scientific offers 1-Boc-pyrrole-2-boronic acid at 96% purity in package sizes of 1 g and 5 g , providing options for both small-scale research and larger synthetic endeavors.

More specialized derivatives, such as N-Boc-pyrrole-2-boronic acid MIDA ester (CAS: 1158984-94-1), represent recent advances in boronic acid chemistry and are becoming increasingly available from specialized chemical suppliers like BLD Pharmatech . These stabilized forms address some of the inherent limitations of 2-pyrrolylboronic acid, particularly regarding stability and shelf-life.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume